3-(DI-T-Butylphosphino)propylamine
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Overview
Description
“3-(Di-t-butylphosphino)propylamine, 97% (10 wt% in THF)” is a chemical compound with the formula C11H26NP. It is a colorless to pale yellow liquid and is air sensitive . It is used in various chemical reactions, particularly as a ligand in the field of chemistry .
Physical and Chemical Properties Analysis
The compound is a colorless to pale yellow liquid . It is air sensitive . The molecular weight of the compound is 203.30 .Scientific Research Applications
Catalytic Applications in Asymmetric Synthesis
3-(Di-t-butylphosphino)propylamine, when used in catalytic systems, shows significant potential in asymmetric synthesis. For instance, it has been employed in the asymmetric amination of allylic acetates, demonstrating high enantioselectivity. The palladium-catalyzed asymmetric amination of 1,3-diphenyl-2-propenyl acetate with di-n-propylamine in THF, catalyzed by palladium complexes with P*-chiral diamidophosphites, achieved up to 90% enantiomeric excess (ee). This process highlights the efficiency of di-t-butylphosphino ligands in facilitating high stereocontrol in catalytic reactions (Lyubimov, Davankov, & Gavrilov, 2006).
Reactivity and Formation of Complexes
The reactivity of this compound in the formation of complexes has been studied, showing its ability to engage in interactions leading to the formation of agostic complexes. For example, the reaction of 1,3-bis((di-tert-butylphosphino)methyl)benzene with the [RhCO]+ fragment in THF resulted in the formation of bis-chelated complexes, which demonstrated significant interaction between the metal center and the agostic C−H bond, indicating high acidity of the agostic proton. Such complexes are crucial in understanding the mechanistic aspects of catalysis involving C-H activation and bond formation (Vigalok et al., 1998).
Polymerization Catalysts
This compound also finds applications in polymer science, particularly in the catalysis of acylation reactions to produce aryl ketones, showcasing an atom-economic synthesis pathway. The tri-n-butylphosphine-catalyzed acylation of mixed n-alkyl phenylzincs with aromatic acyl halides in THF is an example where selective transfer of n-alkyl groups is achieved, leading to the efficient production of n-alkyl aryl ketones. This highlights the versatility and efficiency of phosphine catalysts in organic synthesis and polymer chemistry (Erdik & Pekel, 2009).
Nucleophilic Addition Reactions
Furthermore, this compound is involved in nucleophilic addition reactions, such as the addition of TMSCCl3 to N-phosphinoyl benzaldimines in THF. This process allows the preparation of N-phosphinoyl-α-(trichloromethyl)benzylamines with high yields, demonstrating the compound's role in facilitating nucleophilic addition reactions that are pivotal in synthetic organic chemistry (Wahl et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-ditert-butylphosphanylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMCOLELPAPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCN)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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